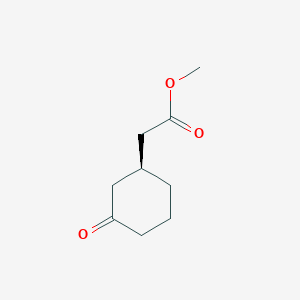

Methyl (S)-2-(3-oxocyclohexyl)acetate

Description

Methyl (S)-2-(3-oxocyclohexyl)acetate is a chiral ester featuring a cyclohexane ring with a ketone group at the 3-position and an acetoxy group at the adjacent carbon. Its molecular formula is C₉H₁₄O₃, with a molecular weight of 170.21 g/mol (). The compound serves as a key intermediate in enantioselective synthesis, particularly in the preparation of spirocyclic ketals and pharmaceuticals (). The (S)-enantiomer is distinguished by its stereochemistry, which influences its reactivity and biological activity.

Properties

CAS No. |

108329-93-7 |

|---|---|

Molecular Formula |

C9H14O3 |

Molecular Weight |

170.21 g/mol |

IUPAC Name |

methyl 2-[(1S)-3-oxocyclohexyl]acetate |

InChI |

InChI=1S/C9H14O3/c1-12-9(11)6-7-3-2-4-8(10)5-7/h7H,2-6H2,1H3/t7-/m0/s1 |

InChI Key |

XLWYQNLUACCYOT-ZETCQYMHSA-N |

Isomeric SMILES |

COC(=O)C[C@H]1CCCC(=O)C1 |

Canonical SMILES |

COC(=O)CC1CCCC(=O)C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (S)-2-(3-oxocyclohexyl)acetate can be synthesized through several methods. One common approach involves the esterification of (S)-2-(3-oxocyclohexyl)acetic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl (S)-2-(3-oxocyclohexyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (S)-2-(3-oxocyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

Industry: Utilized in the production of fine chemicals and as a building block in material science.

Mechanism of Action

The mechanism of action of Methyl (S)-2-(3-oxocyclohexyl)acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active acid form, which can then interact with enzymes or receptors in biological systems. The pathways involved may include enzymatic catalysis and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Positional Isomers: 2-Oxo vs. 3-Oxo Cyclohexyl Derivatives

Key Differences :

Enantiomeric Pair: (S)- vs. (R)-Configuration

Research Insight : The (S)-enantiomer is preferred in pharmaceutical synthesis for its compatibility with target protein conformations ().

Derivatives with Heterocyclic Modifications

Comparison :

Cyclopentyl vs. Cyclohexyl Analogs

Research Finding : The cyclohexyl analog’s superior yield is attributed to reduced steric hindrance during nucleophilic additions ().

Biological Activity

Methyl (S)-2-(3-oxocyclohexyl)acetate is an organic compound recognized for its unique molecular structure, which includes a cyclohexyl ring and an ester functional group. Its potential biological activities have garnered attention in recent research, particularly in the fields of anti-inflammatory and metabolic modulation. This article explores the biological activity of this compound, summarizing key findings, mechanisms of action, and comparative studies with related compounds.

Chemical Structure and Properties

This compound has a molecular formula of C₉H₁₄O₃. The presence of both a ketone and an ester in its structure contributes to its chemical reactivity and potential biological interactions. The chirality of the compound, indicated by the (S) configuration, plays a crucial role in its biological activity.

Anti-inflammatory Properties

Research has indicated that this compound exhibits anti-inflammatory properties. It has been shown to inhibit specific enzymes involved in inflammatory pathways, potentially reducing inflammation in biological systems. The compound's ability to modulate enzyme activity suggests its therapeutic potential in treating inflammatory diseases.

Enzyme Interactions

The compound interacts with various enzymes and receptors, influencing their functions. For instance, studies suggest that it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Such interactions can lead to significant effects on metabolic processes.

The mechanism by which this compound exerts its biological effects primarily involves:

- Hydrolysis : The ester group can undergo hydrolysis to release the active acid form, which can interact with biological targets.

- Enzymatic Catalysis : The compound may facilitate or inhibit enzymatic reactions depending on its concentration and interaction with specific substrates.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds. Below is a summary table highlighting these comparisons:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Methyl 2-(4-oxocyclohexyl)acetate | Cyclohexyl ring with oxo group | Different position of the oxo group influences reactivity |

| Methyl 2-(1-hydroxy-4-oxocyclohexyl)acetate | Hydroxy group present | Exhibits anti-inflammatory properties not seen in all derivatives |

| Methyl 2-(3-oxocyclobutyl)acetate | Smaller cyclobutyl ring | Different ring size alters physical properties and reactivity |

The differences in structural features significantly affect the biological activity of these compounds, making this compound particularly noteworthy due to its specific stereochemistry and functional groups.

Case Studies and Research Findings

Recent studies have focused on elucidating the biological activities of this compound through various experimental approaches:

- In Vitro Studies : These studies demonstrated that the compound can effectively inhibit COX enzymes at micromolar concentrations, suggesting a promising avenue for anti-inflammatory drug development.

- Animal Models : Preliminary animal studies have indicated that administration of this compound resulted in reduced markers of inflammation compared to control groups.

- Molecular Docking Studies : Computational modeling has shown favorable binding interactions between the compound and target enzymes, supporting its potential as a therapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.